

Amicarbazone: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amicarbazone

Cat. No.: B1667049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicarbazone is a selective triazolinone herbicide effective for the pre- and post-emergence control of a broad spectrum of annual broadleaf weeds and grasses.^{[1][2]} Its primary mode of action is the inhibition of photosynthesis at photosystem II.^{[3][4]} This technical guide provides an in-depth overview of the chemical and physical properties of **Amicarbazone**, details the experimental protocols for their determination, and illustrates its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of **Amicarbazone** are crucial for understanding its environmental fate, biological activity, and for the development of effective formulations. These properties have been determined using standardized international protocols.

Table 1: Chemical Identity of Amicarbazone

Identifier	Value
IUPAC Name	4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5]
CAS Number	129909-90-6[5]
Molecular Formula	C ₁₀ H ₁₉ N ₅ O ₂ [5]
Molecular Weight	241.29 g/mol [5]
Canonical SMILES	CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C[5]
InChI Key	ORFPWVRKFLOQHK-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of Amicarbazone

Property	Value	Conditions
Melting Point	137.5 °C[5]	
Boiling Point	350 °C[6]	at 101.3 kPa
Water Solubility	4600 mg/L[5]	at 20 °C
Vapor Pressure	9.8 x 10 ⁻⁹ mm Hg	at 20 °C
	2.3 x 10 ⁻⁸ mm Hg[7]	at 25 °C
Octanol-Water Partition Coefficient (log P)	1.23[5]	at pH 7
pKa	Not applicable (no dissociation)[8]	at 25 °C

Experimental Protocols

The determination of the physicochemical properties of active ingredients like **Amicarbazone** follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[9][10] These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Melting Point Determination (OECD 102)

The melting point of **Amicarbazone** is determined using the capillary method.[\[6\]](#)[\[11\]](#)

- Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.
- Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer, and glass capillary tubes.
- Procedure:
 - A small amount of finely powdered **Amicarbazone** is introduced into a capillary tube, which is then sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a controlled rate.
 - The temperatures at which melting begins and is complete are recorded as the melting range.

Water Solubility (OECD 105)

The water solubility of **Amicarbazone** is typically determined using the column elution method or the flask method.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
- Apparatus: A thermostatically controlled shaker or stirring device, centrifuge, and an analytical instrument for quantification (e.g., HPLC).
- Procedure (Flask Method):
 - An excess amount of **Amicarbazone** is added to a flask containing purified water.

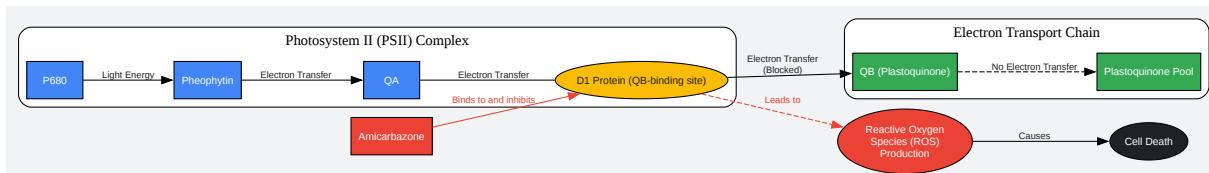
- The flask is agitated at a constant temperature until equilibrium is reached (typically 24 hours).
- The solution is centrifuged or filtered to remove undissolved solid.
- The concentration of **Amicarbazone** in the clear aqueous phase is determined by a suitable analytical method.

Vapor Pressure (OECD 104)

The vapor pressure of a substance with low volatility like **Amicarbazone** is often determined using the gas saturation method or the Knudsen effusion method.[15][16][17]

- Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Apparatus: A gas flow control system, a sample chamber maintained at a constant temperature, and a trapping system to collect the vaporized substance.
- Procedure:
 - A sample of **Amicarbazone** is placed in the temperature-controlled chamber.
 - A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a set period.
 - The vaporized **Amicarbazone** is collected in a trap (e.g., a sorbent tube).
 - The amount of trapped **Amicarbazone** is quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

Octanol-Water Partition Coefficient (OECD 107/117)


The octanol-water partition coefficient ($\log P$) is a measure of a substance's lipophilicity and is commonly determined by the shake-flask method or by high-performance liquid chromatography (HPLC).[18][19][20][21]

- Principle (Shake-Flask Method): The substance is partitioned between n-octanol and water. After equilibrium is reached, the concentration of the substance in each phase is measured.
- Apparatus: A shaker, centrifuge, and analytical instrumentation to determine the concentration in both phases.
- Procedure:
 - A solution of **Amicarbazone** in either n-octanol or water is prepared.
 - This solution is mixed with the other solvent in a separatory funnel.
 - The mixture is shaken until equilibrium is achieved.
 - The two phases are separated by centrifugation.
 - The concentration of **Amicarbazone** in both the n-octanol and water phases is determined.
 - The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water, and $\log P$ is reported.

Mandatory Visualization

Mode of Action: Inhibition of Photosystem II

Amicarbazone's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.^[3] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein at the QB-binding site.^{[4][22][23]} This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), which is a crucial step for the conversion of light energy into chemical energy.^{[24][25]} The blockage of electron flow leads to a buildup of highly reactive oxygen species, causing lipid peroxidation and ultimately cell death.^[25]

[Click to download full resolution via product page](#)

Caption: **Amicarbazone** inhibits Photosystem II electron transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. oecd.org [oecd.org]
- 20. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. ovid.com [ovid.com]
- 23. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 24. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 25. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- To cite this document: BenchChem. [Amicarbazone: A Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667049#chemical-and-physical-properties-of-amicarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com